4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a useful research compound. Its molecular formula is C19H18Cl2FN3S2 and its molecular weight is 442.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, enzyme inhibition, and anticancer effects based on diverse research findings.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds similar to our target have shown significant activity against various bacterial strains. In one study, derivatives with a similar structure exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains .
Enzyme Inhibition
Triazole derivatives are also known for their enzyme inhibitory activities. The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. A study indicated that certain triazole derivatives demonstrated strong inhibitory effects against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition was noted, further supporting its pharmacological potential .
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented. Compounds with structural similarities to our target have been tested for their cytotoxic effects on various cancer cell lines. For example, certain triazole derivatives were found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of pro-apoptotic pathways . The specific compound under consideration may exhibit similar properties due to its structural components.
Study 1: Anticancer Efficacy
In a recent study focusing on triazole derivatives, compounds were tested against several cancer cell lines. The results indicated that these compounds could induce late apoptosis and necrosis in A549 lung cancer cells. The most potent derivatives achieved over 80% late apoptosis induction .
Compound | Cell Line | % Late Apoptosis |
---|---|---|
25 | A549 | 82% |
23 | HCT116 | 93% |
Study 2: Enzyme Inhibition
Another study assessed the enzyme inhibitory effects of related triazole compounds. The findings revealed that several derivatives exhibited significant AChE inhibition with IC50 values comparable to standard inhibitors used in clinical settings.
Compound | AChE IC50 (µM) | Urease IC50 (µM) |
---|---|---|
7l | 0.5 | 0.8 |
7m | 0.7 | 0.9 |
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2FN3S2/c1-2-25-18(12-26-10-13-6-8-14(20)9-7-13)23-24-19(25)27-11-15-16(21)4-3-5-17(15)22/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRGWNBUTGHHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.